METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE
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Overview
Description
METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is a chemical compound with the molecular formula C12H10BrNO4S2 and a molecular weight of 376.3 g/mol . This compound is known for its unique structure, which includes a brominated thiophene ring and a sulfonylated amino benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]propanoyl}amino}benzoate
Uniqueness
METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is unique due to its combination of a brominated thiophene ring and a sulfonylated amino benzoate ester. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H10BrNO4S2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
methyl 2-[(5-bromothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C12H10BrNO4S2/c1-18-12(15)8-4-2-3-5-9(8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3 |
InChI Key |
FTQIHPJBBLSLLR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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